molecular formula C5H10O5 B12404575 D-Arabinose-13C-3

D-Arabinose-13C-3

Cat. No.: B12404575
M. Wt: 151.12 g/mol
InChI Key: PYMYPHUHKUWMLA-GZOCJTDTSA-N
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Description

D-Arabinose-13C-3 is a stable isotope-labeled compound where the carbon-13 isotope is incorporated at the third carbon position of D-arabinose. D-arabinose itself is a naturally occurring pentose sugar and an endogenous metabolite. The incorporation of stable isotopes like carbon-13 into molecules is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine, for tracing and quantification purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Arabinose-13C-3 involves the incorporation of the carbon-13 isotope into the D-arabinose molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in chemical reactions. One common method involves the use of labeled glucose, which is enzymatically or chemically converted to this compound. The reaction conditions typically involve controlled temperatures and pH levels to ensure the selective incorporation of the carbon-13 isotope .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using labeled precursors and optimized reaction conditions to maximize yield and purity. The process may include steps such as fermentation, extraction, and purification to obtain the final product. The use of advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, ensures the accurate incorporation of the carbon-13 isotope and the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

D-Arabinose-13C-3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior and interactions in different environments.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of D-arabinose, such as D-arabinonic acid (from oxidation) and D-arabitol (from reduction). These derivatives are useful for further studies and applications in different scientific fields .

Scientific Research Applications

D-Arabinose-13C-3 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of D-Arabinose-13C-3 involves its incorporation into metabolic pathways where it acts as a tracer. The carbon-13 isotope allows for the tracking of the compound through different biochemical processes using techniques like NMR spectroscopy and mass spectrometry. This enables researchers to study the molecular targets and pathways involved in the metabolism and interactions of D-arabinose .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

D-Arabinose-13C-3 is unique due to its specific labeling at the third carbon position, which provides distinct advantages in certain metabolic studies. Its use allows for precise tracking and quantification of metabolic pathways involving D-arabinose, offering insights that may not be achievable with other labeled compounds .

Properties

Molecular Formula

C5H10O5

Molecular Weight

151.12 g/mol

IUPAC Name

(2S,3R,4R)-2,3,4,5-tetrahydroxy(213C)pentanal

InChI

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5+/m1/s1/i3+1

InChI Key

PYMYPHUHKUWMLA-GZOCJTDTSA-N

Isomeric SMILES

C([C@H]([C@H]([13C@@H](C=O)O)O)O)O

Canonical SMILES

C(C(C(C(C=O)O)O)O)O

Origin of Product

United States

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